MPT0B098
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-7-pyridin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCYVPAEQVWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Mpt0b098 Action at the Molecular and Cellular Level
Interactions with the Microtubule Cytoskeleton
Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. MPT0B098 has been characterized as a microtubule inhibitor. plos.orgnih.govresearchgate.netmedkoo.com
Tubulin Binding Site Specificity: Colchicine-Binding Site
Studies have shown that this compound inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. medkoo.comsenkyo.co.jpresearchgate.netnih.govaacrjournals.org This binding site is distinct from those of other microtubule-targeting agents like taxanes (which bind to the paclitaxel (B517696) site) and Vinca alkaloids (which bind to the vinblastine (B1199706) site). researchgate.netoncotarget.com Competitive binding assays using radiolabeled ligands such as [³H] colchicine (B1669291) have provided evidence for this compound's interaction with this specific site. researchgate.netaacrjournals.org
Modulation of Microtubule Dynamics and Depolymerization
This compound acts as a microtubule destabilizer. plos.orgnih.gov It inhibits tubulin polymerization in a time- and concentration-dependent manner, leading to the disruption of the microtubule network within cells. plos.orgnih.gov Immunofluorescence microscopy has demonstrated that this compound treatment results in the depolymerization of microtubules. plos.orgnih.govsenkyo.co.jp The disruption of microtubule dynamics by agents binding to the colchicine site typically leads to microtubule depolymerization, in contrast to agents binding to the paclitaxel site which stabilize microtubules. oncotarget.comberkeley.edunih.govrsc.org
Regulation of Key Intracellular Signaling Pathways
Beyond its direct effects on microtubules, this compound has been shown to influence crucial intracellular signaling pathways, notably the JAK2/STAT3 pathway. plos.orgnih.govresearchgate.netnih.gov
Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation
The JAK/STAT pathway is involved in various cellular processes, and its dysregulation is frequently observed in cancer. nih.govresearchgate.net this compound has been found to suppress the JAK2/STAT3 signaling pathway. plos.orgnih.govresearchgate.netnih.gov This suppression contributes to the compound's ability to inhibit cell growth and induce apoptosis in cancer cells. plos.orgnih.govresearchgate.net
Influence on Suppressor of Cytokine Signaling 3 (SOCS3) Protein Accumulation and Stability
A key mechanism by which this compound modulates the JAK2/STAT3 pathway is through increasing the protein level of Suppressor of Cytokine Signaling 3 (SOCS3). plos.orgnih.govresearchgate.netnih.gov SOCS3 is a negative feedback regulator of the JAK/STAT pathway. researchgate.net this compound treatment leads to the accumulation of SOCS3 protein, and this accumulation is associated with a prolonged protein turnover rate. plos.orgnih.gov This suggests that this compound affects the stability of the SOCS3 protein, possibly by interfering with its degradation. plos.orgnih.gov The intact microtubule network appears to be important for SOCS3 degradation, and its disruption by this compound could interrupt this process. plos.orgnih.gov
Effects on JAK2 and TYK2 Kinase Activity and Subsequent Degradation
The accumulation of SOCS3 protein induced by this compound enhances its binding to JAK2 and TYK2, which are upstream kinases in the JAK/STAT3 pathway. plos.orgnih.govresearchgate.netnih.gov This increased binding facilitates the ubiquitination and subsequent degradation of JAK2 and TYK2. plos.orgnih.govresearchgate.netnih.gov The degradation of JAK2 and TYK2 results in a loss of their kinase activity, ultimately leading to the suppression of STAT3 activity. plos.orgnih.govresearchgate.netnih.gov this compound has been shown to inhibit the tyrosine phosphorylation of JAK2 and TYK2, but not JAK1. plos.org
Here is a summary of the effects of this compound on SOCS3, JAK2, and TYK2:
| Protein | Effect of this compound Treatment | Consequence |
| SOCS3 | Increased protein level | Enhanced binding to JAK2 and TYK2; prolonged turnover rate |
| JAK2 | Decreased protein level | Loss of kinase activity; ubiquitination and degradation |
| TYK2 | Decreased protein level | Loss of kinase activity; ubiquitination and degradation |
This modulation of the JAK2/STAT3 pathway through SOCS3 accumulation and subsequent JAK2/TYK2 degradation is a novel mechanism contributing to this compound's cellular effects. plos.orgnih.govresearchgate.netnih.gov
AKT/p70S6 Kinase (p70S6K)/Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) Signaling Axis under Hypoxic Conditions
This compound influences the AKT/p70S6 Kinase (p70S6K)/Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling axis, particularly under hypoxic conditions. Research indicates that this compound treatment leads to the suppression of AKT activity. aacrjournals.orgresearchgate.net The AKT pathway is known to be upstream of p70S6K, which in turn can influence HIF-1α expression and the production of pro-angiogenic factors like VEGF. lipidmaps.orgmdpi.com Studies have demonstrated that this compound significantly inhibits the expression levels of both HIF-1α and VEGF in a concentration-dependent manner under hypoxic conditions. aacrjournals.orgresearchgate.net Furthermore, HIF-1α-regulated genes, including VEGF, have been found to be downregulated by this compound treatment in certain cell lines. aacrjournals.orgresearchgate.net This suggests that this compound's impact on the AKT/p70S6K pathway, coupled with its direct effect on HIF-1α mRNA stability via HuR, contributes to the observed reduction in VEGF expression, thereby influencing angiogenesis. aacrjournals.orgresearchgate.netwaocp.orgresearchgate.net
Transforming Growth Factor-β (TGF-β) Signaling Modulation
This compound modulates Transforming Growth Factor-β (TGF-β) signaling, a pathway critically involved in various cellular processes, including EMT and regulation of the tumor microenvironment. nih.govdovepress.comcellsignal.comnih.gov
Inhibition of Receptor-Associated Smad2/3 Phosphorylation
This compound, a synthetic indoline-sulfonamide compound, has been shown to exert its biological effects, in part, through the inhibition of receptor-associated Smad2/3 phosphorylation. This action is particularly relevant in the context of signaling pathways initiated by transforming growth factor-beta (TGF-β). The TGF-β signaling pathway plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and migration. merckmillipore.comcellsignal.jp Dysregulation of this pathway is implicated in various pathologies, including cancer progression and metastasis. nih.govfrontiersin.org
Research indicates that this compound significantly inhibits the phosphorylation of receptor-associated Smad2 and Smad3 induced by TGF-β. nih.govresearchgate.netnih.govpatsnap.com This inhibitory effect has been observed in various cell lines, including human head and neck squamous cell carcinoma (HNSCC) cell line OEC-M1 and SCC-15 cells. nih.gov The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptors (TGFβRI and TGFβRII), leading to the phosphorylation and activation of receptor-regulated Smads, specifically Smad2 and Smad3. cellsignal.jpfrontiersin.orgprobiologists.com Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes. cellsignal.jpfrontiersin.orgprobiologists.com
This compound's inhibitory effect on Smad2/3 phosphorylation appears to be linked to its ability to downregulate the expression of TGF-β mRNA and protein. nih.govresearchgate.netnih.govpatsnap.com By reducing the levels of TGF-β itself, this compound effectively diminishes the upstream signal that triggers Smad2/3 phosphorylation. Studies have demonstrated that this compound treatment leads to suppressed phosphorylation of Smad2 and Smad3 under hypoxic conditions in OEC-M1 cells. nih.gov Furthermore, coadministration of TGF-β and this compound significantly suppressed Smad2 and Smad3 phosphorylation in a concentration-dependent manner, even in the presence of exogenous TGF-β. nih.gov While this compound primarily impacts Smad inactivation through TGF-β modulation, it has also been noted to slightly inhibit Smad2 and Smad3 protein expression. nih.gov
The inhibition of Smad2/3 phosphorylation by this compound contributes to its broader anti-tumor effects, particularly in the context of inhibiting epithelial-to-mesenchymal transition (EMT), a process driven by TGF-β signaling and crucial for cancer metastasis. nih.gov By suppressing the activation of the Smad pathway, this compound interferes with the transcriptional programs that promote mesenchymal characteristics and enhance cell migration and invasion. nih.gov
Detailed research findings highlight the concentration-dependent nature of this compound's effect on Smad2/3 phosphorylation. Although specific quantitative data points (like IC50 values for Smad2/3 phosphorylation inhibition directly) were not consistently presented in a format suitable for a comprehensive interactive table across all sources, the qualitative findings consistently demonstrate a significant reduction in phosphorylation levels upon this compound treatment.
The following table summarizes key findings related to this compound's effect on Smad2/3 phosphorylation based on available research:
| Cell Line | Condition | Effect on Smad2 Phosphorylation | Effect on Smad3 Phosphorylation | Related Mechanism | Source |
| OEC-M1 | Hypoxia + this compound | Suppressed | Suppressed | Downregulation of TGF-β mRNA/protein | nih.gov |
| OEC-M1 | TGF-β + this compound | Suppressed (concentration-dep.) | Suppressed (concentration-dep.) | Modulation of TGF-β signaling | nih.gov |
| SCC-15 | Hypoxia + this compound | Inhibited | Inhibited | Inhibition of Smad signaling | nih.gov |
This data underscores the direct impact of this compound on the TGF-β/Smad signaling axis, specifically targeting the phosphorylation of receptor-associated Smad2 and Smad3. nih.gov
This compound is a synthetic sulfonamide-based compound identified as a potent microtubule inhibitor. Research indicates it exerts its effects by binding to the colchicine-binding site of tubulin, thereby preventing microtubule assembly. senkyo.co.jpnih.govmedkoo.comaacrjournals.orgmedkoo.com Studies have investigated its cellular and molecular impacts, particularly in cancer and endothelial cells.
Cellular and Molecular Responses Evoked by Mpt0b098
Angiogenesis-Related Cellular Processes in Endothelial Cells
Impact on VEGF Secretion and Expression
Studies have demonstrated that MPT0B098 effectively suppresses the secretion and expression of Vascular Endothelial Growth Factor (VEGF). senkyo.co.jp Under hypoxic conditions, the expression levels of both HIF-1α and VEGF were significantly inhibited by this compound in a concentration-dependent manner in A549 human lung carcinoma cells. researchgate.netaacrjournals.orgresearchgate.net Furthermore, suppression of VEGF secretion in the culture medium of Human Umbilical Vein Endothelial Cells (HUVECs) was observed following this compound treatment. senkyo.co.jpresearchgate.net this compound also effectively suppressed VEGF-induced cell migration and capillary-like tube formation in HUVECs. patsnap.comaacrjournals.orgsenkyo.co.jp
The reduction in HIF-1α and VEGF expression by this compound is associated with the AKT/p70S6K1 pathway in non-small cell lung cancer cells under hypoxia. senkyo.co.jp
Inhibition of Hypoxia-Induced Epithelial-to-Mesenchymal Transition (EMT)
This compound has been shown to inhibit hypoxia-induced Epithelial-to-Mesenchymal Transition (EMT). nih.govpatsnap.comnih.gov This inhibition includes the suppression of epithelial-to-mesenchymal morphology changes and migratory ability in human head and neck squamous cell carcinoma cell lines, such as OEC-M1. nih.govpatsnap.comnih.gov this compound suppresses hypoxia-induced EMT, in part, by inhibiting EMT-activating transcription factors like Twist and SNAI2/Slug. nih.govpatsnap.comnih.gov The inhibition of hypoxia-induced F-actin rearrangement and focal adhesion kinase phosphorylation may also contribute to the suppression of EMT by this compound. nih.govpatsnap.comnih.gov
Modulation of Downstream Gene and Protein Expression Profiles
This compound modulates the expression profiles of several genes and proteins downstream of key signaling pathways, particularly those influenced by hypoxia and HIF-1α.
Downregulation of HIF-1α Regulated Genes (e.g., cathepsin D, PDGF, VEGF, VHL)
This compound treatment leads to the downregulation of genes regulated by HIF-1α. researchgate.netaacrjournals.org Under hypoxic conditions, HIF-1α-regulated genes, including cathepsin D, Platelet-Derived Growth Factor (PDGF), VEGF, and Von Hippel-Lindau (VHL), were found to be down-regulated by this compound in A549 cells. researchgate.netaacrjournals.org
| Gene | Regulation by this compound (Hypoxia) | Cell Line | Source |
| HIF-1α | Inhibited (concentration-dependent) | A549, OEC-M1 | researchgate.netnih.govaacrjournals.orgresearchgate.netnih.govresearchgate.net |
| VEGF | Inhibited (concentration-dependent) | A549, HUVECs | researchgate.netaacrjournals.orgsenkyo.co.jpresearchgate.net |
| Cathepsin D | Down-regulated | A549 | researchgate.netaacrjournals.org |
| PDGF | Down-regulated | A549 | researchgate.netaacrjournals.org |
| VHL | Down-regulated | A549 | researchgate.netaacrjournals.org |
Alteration of Mesenchymal Markers (e.g., vimentin (B1176767), N-cadherin)
This compound treatment results in the alteration of mesenchymal markers, specifically the downregulation of vimentin and N-cadherin expression under hypoxic conditions. nih.govpatsnap.comnih.gov This effect has been observed in human head and neck squamous cell carcinoma cell lines like OEC-M1. nih.govpatsnap.comnih.gov this compound was found to be more potent in inhibiting hypoxia-induced vimentin and N-cadherin upregulation compared to other microtubule inhibitors like colchicine (B1669291) and paclitaxel (B517696) in OEC-M1 cells. nih.gov
| Mesenchymal Marker | Regulation by this compound (Hypoxia) | Cell Line | Source |
| Vimentin | Downregulated | OEC-M1 | nih.govpatsnap.comnih.gov |
| N-cadherin | Downregulated | OEC-M1 | nih.govpatsnap.comnih.gov |
The destabilization of hypoxia-inducible factor (HIF)-1α mRNA by blocking the function of human antigen R (HuR) is a proposed mechanism by which this compound modulates hypoxia-induced EMT. nih.govpatsnap.comnih.govresearchgate.netamanote.com this compound decreases the amount of HuR translocated from the nucleus to the cytoplasm, which coincides with a decreased amount of HIF-1α mRNA under hypoxic conditions. researchgate.netaacrjournals.orgresearchgate.net
Structure Activity Relationship Sar Studies of Mpt0b098 and Its Analogues
Elucidation of Chemical Scaffolds and Substituent Effects on Biological Activity
The core chemical structure of MPT0B098 features key sulfonamide and indoline (B122111) moieties, which have been identified as critical scaffolds for its biological activity. wikipedia.orgfishersci.caguidetopharmacology.orgmims.com SAR studies involving modifications to these scaffolds have revealed their significant impact on the compound's antiproliferative activity and its ability to inhibit tubulin polymerization. wikipedia.orgfishersci.caguidetopharmacology.orgmims.com
Modifications on the indoline ring and the sulfonamide moiety have been shown to significantly affect the activity of this compound derivatives. fishersci.ca Detailed research findings indicate that specific substituents on both the indoline ring and the sulfonamide group play a crucial role in influencing the antiproliferative potency and tubulin inhibition capabilities of these compounds. guidetopharmacology.orgsigmaaldrich.com For instance, studies have investigated the effects of halogen substituents and different groups attached to the sulfonamide portion, demonstrating how these specific changes to the molecular structure can impact potency against cancer cells and affect tubulin polymerization dynamics. sigmaaldrich.com These studies underscore the importance of the precise chemical decoration of the sulfonamide-indoline core for optimizing biological efficacy.
Design and Synthetic Strategies for this compound Derivatives
The design of this compound derivatives is guided by the insights gained from SAR studies. wikipedia.org By understanding how structural modifications to the sulfonamide and indoline scaffolds influence biological activity, researchers can rationally design new analogues with potentially improved properties. wikipedia.org
The synthesis of this compound and its analogues involves specific synthetic strategies. The synthetic route typically includes key chemical steps such as sulfonylation, which introduces the sulfonamide group, and the formation of the indoline ring structure. Detailed synthetic procedures outline the chemical reactions and intermediates necessary to construct these complex molecules and their various derivatives, allowing for the systematic exploration of the SAR.
Comparative Analysis with Other Microtubule-Targeting Agents and Assessment of Cross-Resistance Profiles
This compound's activity has been compared with that of established microtubule-targeting agents (MTAs), such as colchicine (B1669291) and nocodazole. fishersci.caguidetopharmacology.orgmims.com Like these agents, this compound functions by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics. fishersci.caguidetopharmacology.org Comparative studies assess its potency relative to these known MTAs. fishersci.caguidetopharmacology.org
Furthermore, research has evaluated the cross-resistance profiles of this compound in cancer cell lines that have developed resistance to other MTAs. fishersci.camims.com These studies are crucial for determining whether this compound retains effectiveness in cell lines that are no longer sensitive to existing tubulin inhibitors. fishersci.camims.com The findings suggest that this compound may be effective against certain cell lines resistant to other MTAs, indicating a potentially distinct interaction with the tubulin structure or the ability to bypass certain resistance mechanisms. fishersci.camims.com
Preclinical Research Models and Associated Methodologies for Mpt0b098 Investigation
In Vitro Cellular Models for Compound Evaluation
In vitro studies are fundamental in the initial assessment of a compound's effects on cancer cells and other relevant cell types. MPT0B098 has been evaluated using diverse cellular models to understand its direct impact on cell viability, growth, and its activity in the context of drug resistance.
Application in Diverse Human Cancer Cell Lines (e.g., Oral Squamous Cell Carcinoma, Lung Cancer)
This compound has been tested across a variety of human cancer cell lines to determine its broadness of activity. Studies have specifically reported its application in oral squamous cell carcinoma (OSCC) cell lines, including OEC-M1, HSC-3, SCC-25, Tu183, DOK, and YD-15. nih.govresearchgate.netplos.org It has also been investigated in non-small cell lung cancer cells, such as H460 and A549 cell lines. senkyo.co.jpaacrjournals.orgnih.gov The compound has demonstrated activity against various human cancer cells. aacrjournals.orgnih.govmedkoo.commedkoo.com
Assessment of Cellular Viability and Growth Inhibition
A primary outcome measured in in vitro studies is the effect of this compound on cellular viability and its ability to inhibit cell growth. This compound has been shown to inhibit the proliferation and growth of various human cancer cell lines in a dose-dependent manner. nih.govresearchgate.netplos.org Cytotoxic activity has been ascertained in a variety of human tumor cell lines, with IC50 values typically in the nanomolar range. senkyo.co.jpmedkoo.commedkoo.com For instance, in OSCC cell lines, the IC50 values ranged from 0.14 to 0.45 μmol/L. nih.govresearchgate.netplos.org In various human cancer cell lines, IC50 values ranged from 70 to 150 nmol/L. nih.govmedkoo.commedkoo.com Normal cells, such as human umbilical vein endothelial cells (HUVECs), have shown less susceptibility to this compound, with IC50 values around 510 nmol/L. aacrjournals.orgnih.gov this compound arrests cells in the G2-M phase of the cell cycle and subsequently induces apoptosis. aacrjournals.orgnih.govmedkoo.commedkoo.com
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines (Representative Data)
| Cell Line Type | Example Cell Lines | IC50 Range (approx.) | Reference |
| Oral Squamous Cell Carcinoma (OSCC) | OEC-M1, HSC-3, SCC-25, Tu183, DOK, YD-15 | 0.14 - 0.45 μmol/L | nih.govresearchgate.netplos.org |
| Various Human Cancer Cells | Not specified in detail | 70 - 150 nmol/L | nih.govmedkoo.commedkoo.com |
| Human Umbilical Vein Endothelial Cells (HUVEC) | HUVEC | 510 nmol/L | aacrjournals.orgnih.gov |
Note: Data compiled from cited sources. Specific IC50 values may vary depending on the study and methodology.
Studies in Chemoresistant Cell Lines
Investigating the efficacy of this compound in chemoresistant cell lines is crucial for determining its potential in overcoming existing treatment challenges. This compound has shown activity against the growth of various human cancer cells, including chemoresistant cells. nih.govmedkoo.commedkoo.com Notably, this compound exhibits no cross-resistance with cell lines resistant to vincristine, paclitaxel (B517696), etoposide, and camptothecin. aacrjournals.org It has also been reported to be active against cells with a beta1-tubulin mutation (KB L30). aacrjournals.org The inhibition of STAT3 activity has been linked to the sensitization of OSCC cells to this compound cytotoxicity, suggesting that STAT3 is a mediator of drug resistance in oral carcinogenesis. nih.govplos.org
In Vivo Non-Human Efficacy Models
In vivo models, particularly xenograft mouse models, are essential for evaluating the anti-tumor efficacy of a compound within a complex biological system, assessing factors like tumor growth and angiogenesis.
Analysis of Tumor Growth Suppression and Microvessel Density
Table 2: Summary of In Vivo Efficacy Findings in Xenograft Mouse Models
| Xenograft Model (Cell Line) | Key Findings | Reference |
| H460 (Lung Cancer) | Significant suppression of tumor growth and microvessel density. | senkyo.co.jpaacrjournals.org |
| KB-Vin10 | Significant suppression of tumor growth and microvessel density. | aacrjournals.org |
Advanced Research Techniques and Assays
Preclinical studies investigating this compound have extensively utilized advanced biochemical, molecular, and cell-based techniques to elucidate its effects at the cellular and molecular levels. These methodologies provide detailed insights into how this compound interacts with its targets, influences cellular processes like cell cycle progression and apoptosis, and impacts functional activities such as angiogenesis.
Biochemical and Molecular Assays (e.g., Western Blotting, Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR), Enzyme-Linked Immunosorbent Assay (ELISA))
Biochemical and molecular assays are fundamental tools in understanding the impact of this compound on protein and gene expression, as well as the activation of signaling pathways. Western blotting has been widely used to examine the expression levels and phosphorylation status of various proteins involved in cell cycle regulation, apoptosis, and signaling pathways such as JAK2/STAT3 and AKT/p70S6K1. For instance, Western blotting analysis revealed that this compound caused G2/M phase arrest and apoptosis in human lung cancer cells through the caspase-dependent apoptotic pathway senkyo.co.jp. It was also used to determine the levels of cell cycle checkpoint and apoptotic regulators senkyo.co.jp. Furthermore, Western blotting has been employed to demonstrate that this compound down-regulates the protein level and activity of JAK2, TYK2, and STAT3 in oral squamous cell carcinoma cells plos.orgresearchgate.net. The effect of this compound on microtubule dynamics in intact cells has also been examined by Western blotting to analyze polymerized microtubules from tubulin dimmers senkyo.co.jpresearchgate.net.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is utilized to assess changes in mRNA expression levels. While Western blotting focuses on protein levels, RT-PCR provides information about transcriptional regulation. Studies on this compound have used RT-PCR to investigate the mRNA levels of target genes, although specific examples of RT-PCR findings for this compound were less detailed in the provided snippets compared to Western blotting. However, RT-PCR is mentioned as a technique employed to investigate molecular events influenced by this compound, such as the expression of mesenchymal markers and EMT-activating transcription factors nih.gov.
Enzyme-Linked Immunosorbent Assay (ELISA) is a technique commonly used to quantify the amount of a specific protein or other molecule in a sample. ELISA has been applied in this compound research, particularly to measure the secretion of vascular endothelial growth factor (VEGF) in the culture medium of human umbilical vascular endothelial cells (HUVECs). Suppression of VEGF secretion was observed following treatment with this compound senkyo.co.jpresearchgate.net.
These biochemical and molecular assays collectively provide crucial evidence regarding the molecular targets and downstream effects of this compound, highlighting its influence on key cellular processes and signaling cascades.
Cell Biology Techniques (e.g., Flow Cytometry for Cell Cycle and Apoptosis Analysis, Immunofluorescence Staining for Microtubules)
Cell biology techniques are essential for analyzing cellular events and structures. Flow cytometry is a powerful tool for analyzing cell populations based on various parameters, including DNA content for cell cycle analysis and the presence of apoptotic markers. Flow cytometry has been used to evaluate the effects of this compound on cell cycle distribution, showing that this compound causes G2/M phase arrest in cancer cells senkyo.co.jpplos.orgresearchgate.net. Apoptosis induction by this compound has also been assessed using flow cytometry, typically by Annexin V/PI staining plos.org.
Immunofluorescence staining is used to visualize specific proteins or cellular structures within cells using fluorescently labeled antibodies. This technique is particularly valuable for observing the cellular cytoskeleton, such as microtubules. Immunofluorescence staining has been employed to examine the effect of this compound on microtubule structure and network in intact cells, demonstrating that this compound disrupts the microtubule network in a time-dependent manner senkyo.co.jpplos.orgnih.gov.
These cell biology techniques provide visual and quantitative data on the impact of this compound on fundamental cellular processes and structures, complementing the molecular findings from biochemical assays.
Functional Assays for Angiogenesis (e.g., Wound Healing Assay, Tube Formation Assay)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Functional assays are used to evaluate the anti-angiogenic potential of compounds like this compound. The wound healing assay (also known as a scratch assay) is an in vitro method used to measure cell migration, a key step in angiogenesis. Inhibition of HUVEC migration by this compound has been determined using this assay senkyo.co.jpnih.govresearchgate.net.
The tube formation assay is another in vitro assay that assesses the ability of endothelial cells to form capillary-like structures on a suitable matrix, mimicking a later stage of angiogenesis. This compound has been shown to effectively suppress the tube formation of HUVECs induced by VEGF, indicating its anti-angiogenic activity senkyo.co.jpresearchgate.netthermofisher.com.
These functional assays provide direct evidence of this compound's ability to inhibit key steps in the angiogenesis process, supporting its potential as an anti-angiogenic agent.
Microtubule Assembly and Competition Binding Assays
Given that this compound is identified as a microtubule inhibitor, assays directly evaluating its interaction with tubulin and its effect on microtubule polymerization are crucial. Microtubule assembly assays measure the ability of tubulin monomers to polymerize into microtubules in the presence or absence of a compound. These assays have clearly shown that this compound inhibits in vitro tubulin polymerization senkyo.co.jpresearchgate.net.
Competition binding assays are used to determine if a compound binds to a specific site on a protein by competing with a known ligand for that site. Competition binding assays have demonstrated that this compound prevents microtubule assembly through binding to the colchicine-binding site of tubulin senkyo.co.jpresearchgate.netnih.govresearchgate.net. Using radiolabeled ligands like [³H] colchicine (B1669291), [³H] paclitaxel, and [³H] vinblastine (B1199706), studies have shown that this compound is a competitive inhibitor of colchicine binding to tubulin researchgate.net.
These assays provide direct evidence of this compound's mechanism of action as a microtubule-destabilizing agent that targets the colchicine-binding site.
Broader Implications for Chemical Biology Research and Future Scientific Endeavors
MPT0B098 as a Chemical Probe for Elucidating Cellular Pathways
Chemical probes are essential tools in chemical biology, allowing researchers to dissect complex cellular pathways by specifically modulating the activity of target proteins unc.edunih.gov. This compound functions as a microtubule inhibitor, binding to the colchicine-binding site of tubulin, which leads to the disruption of microtubule polymerization medkoo.comsenkyo.co.jp. Beyond its direct effects on microtubules, this compound has been shown to influence several key signaling cascades, positioning it as a valuable probe for studying these pathways.
Notably, this compound suppresses the JAK2/STAT3 signaling pathway. This occurs through a novel mechanism involving the modulation of SOCS3 stability nih.govresearchgate.netplos.org. This compound treatment increases the protein level of SOCS3, which in turn enhances the binding of SOCS3 to JAK2 and TYK2. This interaction facilitates the ubiquitination and degradation of JAK2 and TYK2, ultimately leading to a reduction in STAT3 phosphorylation and activity nih.govresearchgate.netplos.org. The JAK2/STAT3 pathway is crucial in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer nih.govresearchgate.net. By using this compound to inhibit this pathway via SOCS3, researchers can gain further insights into the specific roles of JAK2/STAT3 signaling in different cellular contexts and disease states.
Furthermore, this compound has been shown to inhibit hypoxia-induced epithelial-to-mesenchymal transition (EMT) figshare.comnih.gov. This is mediated, in part, by the suppression of HIF-1α expression and the downregulation of EMT-activating transcription factors like Twist and SNAI2/Slug figshare.comnih.gov. This compound also inhibits TGF-β-induced phosphorylation of receptor-associated Smad2/3 by decreasing TGF-β mRNA and protein expression figshare.comnih.gov. These findings suggest that this compound can serve as a probe to investigate the intricate molecular events involved in hypoxia signaling, EMT, and TGF-β pathway regulation, processes critical in cancer progression and metastasis.
The ability of this compound to modulate multiple interconnected pathways highlights its utility as a chemical probe for understanding pathway crosstalk and the complex regulatory networks within cells. By perturbing microtubule dynamics with this compound, researchers can indirectly influence pathways like JAK2/STAT3 and HIF-1α, providing a means to study the downstream consequences of cytoskeletal alterations on diverse cellular functions.
Strategies for Rational Design and Synthesis of Novel Analogues with Enhanced Specificity
The identification of this compound's activity and its distinct mechanism provides a strong foundation for the rational design and synthesis of novel analogues with potentially enhanced specificity and potency. Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target wikipedia.org. In the case of this compound, this would involve leveraging the understanding of its interaction with tubulin at the colchicine-binding site and its modulation of SOCS3 stability and HIF-1α expression.
Strategies for designing analogues could focus on modifying the core structure of this compound, which is described as a 7-aryl-indoline-1-benzene-sulfonamide senkyo.co.jpnih.govplos.org. By making systematic structural variations, researchers can explore the structure-activity relationships responsible for its microtubule inhibition, its effect on SOCS3, and its influence on HIF-1α. This can involve synthesizing compounds with different substituents on the aryl and indoline (B122111) rings or modifying the sulfonamide linker.
The goal of such rational design would be to develop analogues with improved binding affinity to tubulin, increased stability of the SOCS3 protein, or more potent inhibition of HIF-1α. Furthermore, efforts could be directed towards designing analogues that selectively target one of these mechanisms over the others, allowing for more precise dissection of pathway contributions. For instance, if a researcher is primarily interested in the role of SOCS3 modulation, they might design analogues that enhance SOCS3 stability without significantly affecting microtubule polymerization.
Techniques such as structure-based drug design, which utilizes the three-dimensional structure of the target (e.g., tubulin or proteins involved in SOCS3 degradation), can guide the design process wikipedia.org. Computational modeling can predict how structural modifications will affect binding affinity and interaction with target proteins wikipedia.org. Additionally, high-throughput screening of synthesized analogues would be crucial to evaluate their biological activity and identify compounds with desired properties, such as enhanced potency against specific cancer cell lines or improved selectivity for particular molecular targets.
The development of analogues could also aim to address potential limitations, such as off-target effects or suboptimal pharmacokinetic properties, although these aspects fall outside the strict scope of this article's content exclusions. By systematically designing and synthesizing novel compounds based on the this compound scaffold and its known mechanisms, researchers can create a library of chemical tools to further probe the biological systems affected by this compound and potentially identify candidates for therapeutic development.
Unresolved Mechanistic Aspects and Avenues for Further Inquiry
Despite the progress in understanding this compound's actions, several unresolved mechanistic aspects warrant further investigation. While it is known that this compound modulates SOCS3 stability, the precise mechanism by which it causes SOCS3 protein accumulation remains to be fully clarified nih.govresearchgate.net. Understanding this interaction at a molecular level could reveal novel regulatory mechanisms controlling SOCS3, a key negative regulator of JAK/STAT signaling nih.govresearchgate.netjst.go.jp. Further studies could employ techniques such as pull-down assays, mass spectrometry, and co-immunoprecipitation to identify proteins that interact with this compound or are involved in its effect on SOCS3 stability. Investigating the role of deubiquitinating enzymes or proteasomal degradation pathways in this compound's modulation of SOCS3 could also provide valuable insights.
Another area for further inquiry lies in fully characterizing the interplay between this compound's effects on microtubule dynamics and its influence on signaling pathways like JAK2/STAT3 and HIF-1α. While it is established that microtubule inhibitors can affect signaling pathways, the exact links and dependencies in the case of this compound need more detailed exploration plos.org. Do the microtubule-disrupting effects directly trigger the SOCS3 accumulation, or is this a parallel mechanism? Similarly, how does microtubule inhibition specifically lead to the destabilization of HIF-1α mRNA via the blockade of human antigen R function, as suggested by research figshare.comnih.gov? Addressing these questions would provide a more complete picture of this compound's multifaceted mechanism of action.
Furthermore, while this compound has shown activity against various cancer cell lines medkoo.comsenkyo.co.jp, a comprehensive understanding of the specific molecular determinants of sensitivity and resistance to this compound across different cancer types is needed. Identifying biomarkers that predict response to this compound could help in stratifying patient populations for potential future therapeutic applications.
Investigating potential off-target effects beyond those currently identified would also be important for a complete mechanistic understanding, although this falls outside the scope of the requested content exclusions regarding safety profiles. By addressing these unresolved mechanistic aspects, researchers can deepen their understanding of this compound's biological activities and uncover new avenues for its application in chemical biology and potentially in therapeutic development.
Investigation of Synergistic Effects with Other Research Agents and Modulators
The investigation of synergistic effects between this compound and other research agents or modulators is a significant area for future scientific endeavors. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, can be crucial for developing more effective research tools and potential therapeutic combinations.
Studies have already indicated that this compound exhibits synergistic effects with conventional chemotherapeutic agents like cisplatin (B142131) and 5-FU in oral squamous cell carcinoma (OSCC) cells nih.govresearchgate.netplos.orgnih.gov. This synergy is attributed, in part, to this compound's ability to inhibit STAT3 activity, which is a key mediator of drug resistance in oral carcinogenesis nih.govresearchgate.netplos.org. Combining this compound with STAT3 inhibitors has also been suggested as a potentially synergistic strategy nih.govnih.gov.
Further research could explore synergistic combinations of this compound with inhibitors or modulators of other pathways it influences, such as the HIF-1α pathway, EMT-related targets, or the TGF-β signaling cascade. For example, combining this compound with specific inhibitors of Twist or SNAI2/Slug could potentially enhance the suppression of EMT and metastasis. Similarly, investigating combinations with agents that target angiogenesis, a process also modulated by this compound via the AKT/p70S6K/HIF-1α/VEGF signaling axis, could yield synergistic anti-angiogenic effects senkyo.co.jp.
Potential for Advancing the Understanding of Cellular Pathogenesis in Disease Models
This compound's multifaceted activity provides significant potential for advancing the understanding of cellular pathogenesis in various disease models. By acting as a chemical probe that perturbs key pathways involved in disease development and progression, this compound can help researchers unravel the underlying molecular mechanisms.
In cancer research, this compound's ability to inhibit microtubule dynamics, suppress JAK2/STAT3 signaling, and modulate HIF-1α and EMT makes it a valuable tool for studying tumorigenesis, drug resistance, metastasis, and angiogenesis medkoo.comsenkyo.co.jpnih.govresearchgate.netplos.orgnih.govfigshare.comnih.gov. Researchers can use this compound in various cancer cell lines and preclinical animal models to investigate how these pathways contribute to different aspects of cancer pathogenesis. For example, using this compound in models of OSCC can provide further insights into the role of JAK2/STAT3 in this specific cancer type and how its inhibition affects tumor growth and sensitivity to chemotherapy nih.govresearchgate.netplos.org. Similarly, its use in models of hypoxia-driven cancers can help elucidate the contribution of HIF-1α and EMT to aggressive tumor behavior figshare.comnih.gov.
Beyond cancer, the pathways modulated by this compound are involved in a range of other diseases. The JAK/STAT pathway, for instance, plays roles in immune responses and inflammatory diseases nih.govjst.go.jp. HIF-1α signaling is critical in conditions related to hypoxia and angiogenesis, such as ischemic diseases ku.edu. EMT is not only involved in cancer but also in fibrosis and developmental processes.
By utilizing this compound in relevant disease models (e.g., cellular models of inflammation, animal models of fibrosis), researchers can investigate the specific contributions of microtubule dynamics, JAK2/STAT3 signaling, or HIF-1α to the pathogenesis of these conditions. This can lead to a deeper understanding of disease mechanisms and potentially identify new therapeutic targets or strategies. The use of well-characterized chemical probes like this compound is crucial in this context, providing a controllable way to manipulate specific biological targets and observe the resulting phenotypic changes in disease models unc.edutocris.com.
Q & A
Q. What experimental assays are commonly used to assess MPT0B098’s effects on cell cycle arrest and apoptosis?
- Methodological Answer : Flow cytometry with Annexin V/PI staining is standard for quantifying apoptosis (e.g., Annexin V+/PI- populations increase dose-dependently ). Caspase-3 activity assays (fluorometric or colorimetric) and cell cycle analysis via DNA content (e.g., FL2-A channel in flow cytometry) are critical for validating mechanisms. For example, this compound at 0.25 μM induces G2/M arrest in oral squamous cell carcinoma (OSCC) .
Q. How do researchers determine the optimal concentration range for this compound in vitro?
- Methodological Answer : Dose-response curves (0–1 μM) are generated using viability assays (MTT, CCK-8). Apoptosis and protein expression data (e.g., SOCS3 stability, JAK2/STAT3 inhibition) from suggest 0.25–0.75 μM as effective for OSCC models. Hypoxia studies in head and neck squamous cell carcinoma (HNSCC) show reduced cell migration at 0.5 μM .
Q. What protein markers are monitored to evaluate this compound’s mechanism of action?
- Methodological Answer : Key markers include:
- Apoptosis : Cleaved caspase-3, PARP.
- Cell Cycle : Cyclin B1, CDK1, p21.
- Signaling Pathways : STAT3 phosphorylation, SOCS3 stability (via cycloheximide chase assays) .
Western blotting and quantitative densitometry are standard for tracking expression changes .
Q. How is this compound’s specificity for microtubule inhibition validated?
- Methodological Answer : Comparative studies with colchicine (microtubule disruptor) and paclitaxel (stabilizer) are used. For instance, this compound shows superior migration inhibition in HNSCC compared to colchicine/paclitaxel, with minimal impact on proliferation . Tubulin polymerization assays or immunofluorescence for microtubule structure are confirmatory .
Q. What controls are essential in this compound treatment experiments?
- Methodological Answer : Include vehicle controls (DMSO), positive controls (e.g., staurosporine for apoptosis), and untreated cells. Normalize protein expression data to β-actin/GAPDH. Replicate experiments ≥3 times to ensure statistical robustness .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s effects across cell lines?
- Methodological Answer : Contradictions (e.g., variable apoptosis rates) may arise from differential SOCS3 expression or hypoxia levels. Use RNA-seq to identify baseline gene expression differences. Validate with siRNA knockdown/rescue experiments. Dose-response replications under standardized hypoxia/normoxia conditions are critical .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) calculates IC50. ANOVA with post-hoc tests (Tukey’s) compares treatment groups. For migration assays, mixed-effects models account for time-lapse variability .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
- Methodological Answer : Integrate proteomics (LC-MS/MS) to identify non-mitotic targets and transcriptomics (RNA-seq) to map signaling crosstalk. Pharmacological network analysis (e.g., STRING DB) links hits to pathways like EMT or hypoxia response .
Q. What in vivo models are suitable for validating this compound’s anti-metastatic efficacy?
Q. How should researchers design experiments to test this compound in combination therapies?
- Methodological Answer : Use synergy scoring (e.g., Chou-Talalay method) with STAT3 inhibitors (e.g., napabucasin) or chemotherapies. Monitor SOCS3 stability and apoptosis in 3D spheroids or patient-derived organoids. Preclinical PK/PD studies ensure combinatorial dosing aligns with human pharmacokinetics .
Key Notes for Methodological Rigor
- Data Reproducibility : Follow ’s guidelines for experimental detail (e.g., compound purity, cell line authentication).
- Ethical Compliance : Adhere to institutional protocols for in vivo studies (–17).
- FAIR Data : Archive raw blots, flow cytometry files, and statistical scripts in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
